2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

説明

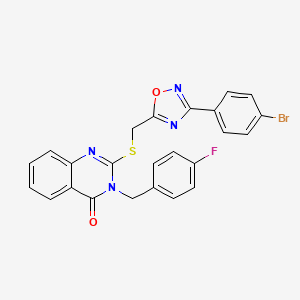

This compound features a quinazolin-4(3H)-one core substituted with a 4-fluorobenzyl group at position 3 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-bromophenyl group via a methylthio linker. The inclusion of halogenated aromatic rings (4-bromophenyl and 4-fluorobenzyl) enhances lipophilicity and may improve target binding through hydrophobic interactions .

特性

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrFN4O2S/c25-17-9-7-16(8-10-17)22-28-21(32-29-22)14-33-24-27-20-4-2-1-3-19(20)23(31)30(24)13-15-5-11-18(26)12-6-15/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZJHXYKQGJLMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a novel derivative of quinazolinone that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. Quinazolinones are known for their diverse pharmacological properties, including cytotoxicity, antibacterial, and antifungal effects .

Chemical Structure

The structure of the compound can be described as follows:

- Core Structure : Quinazolin-4(3H)-one

- Substituents :

- A thioether linkage with a 1,2,4-oxadiazole moiety.

- A bromophenyl group at one position and a fluorobenzyl group at another.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

These results indicate that the compound exhibits dose-dependent inhibition of cell growth across multiple cancer types . The presence of the oxadiazole and thioether groups is believed to enhance the cytotoxic effects by modifying cellular uptake and interaction with target proteins.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Quinazolinones have been reported to possess significant antibacterial activity against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The incorporation of a bromophenyl group may further augment this activity due to its electron-withdrawing nature, which can enhance binding affinity to bacterial targets.

The precise mechanism by which quinazolinone derivatives exert their biological effects is still under investigation. However, studies suggest that these compounds may act through:

- Inhibition of Kinases : Some derivatives have shown promising profiles in inhibiting specific kinases involved in cancer cell proliferation .

- Disruption of Cellular Processes : The thioether and oxadiazole functionalities may interfere with cellular signaling pathways or DNA replication processes.

Case Studies

- In Vitro Studies on Cytotoxicity : In a study evaluating various quinazolinone derivatives, it was found that modifications at the 2-position significantly influenced antiproliferative activity against breast and prostate cancer cell lines. The compound demonstrated enhanced activity compared to simpler analogs .

- Antibacterial Screening : A series of quinazolinone derivatives were screened for antibacterial activity against E. faecalis and other pathogens. The presence of halogenated phenyl groups correlated with increased potency, suggesting that the bromine and fluorine atoms in the compound could enhance its antimicrobial efficacy .

科学的研究の応用

Antibacterial Activity

Research has shown that derivatives of quinazolinones exhibit significant antibacterial properties. For instance, compounds with similar structural frameworks have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study where several derivatives were synthesized, certain compounds demonstrated potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer potential of quinazolinone derivatives has been extensively studied. In vitro assays using cell lines such as MDA MB 231 (breast cancer) have indicated that modifications to the quinazolinone structure can enhance cytotoxicity against cancer cells . The introduction of specific substituents on the quinazoline ring has been linked to improved activity, suggesting that this compound could be a lead for further anticancer drug development.

Antifungal Activity

In addition to antibacterial and anticancer activities, some studies have explored the antifungal properties of quinazolinone derivatives. Compounds similar to the target compound have shown effectiveness against fungal pathogens like Candida albicans, indicating their broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Variations in substituents on the benzyl and oxadiazole rings can significantly influence their pharmacological profiles. For example, the presence of halogen atoms (like bromine or fluorine) has been associated with enhanced potency against certain bacterial strains .

Case Study 1: Antibacterial Screening

A series of novel derivatives were synthesized and evaluated for their antibacterial activity against Proteus vulgaris and Bacillus subtilis. The most active compounds showed zone of inhibition values significantly higher than those of traditional antibiotics, highlighting their potential as new antibacterial agents .

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer efficacy, various substituted quinazolinones were tested against multiple cancer cell lines. The results indicated that specific modifications led to increased apoptosis in cancer cells, suggesting that these compounds could serve as templates for developing more effective anticancer drugs .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Quinazolinone Derivatives

- 3-(4-Chlorobenzyl)-2-({[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone (): Structural Difference: Substitution of the 4-fluorobenzyl group with 4-chlorobenzyl.

- 2-((3-Bromobenzyl)thio)-3-(4-Methoxyphenyl)-4(3H)-quinazolinone (): Structural Difference: Replacement of the oxadiazole ring with a simple bromobenzylthio group and substitution of 4-fluorobenzyl with 4-methoxyphenyl. Impact: Methoxy groups enhance solubility via hydrogen bonding but reduce lipophilicity, which may limit membrane permeability compared to halogenated analogs .

Oxadiazole-Containing Analogs

- 4-(3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-2-Phenylphthalazin-1(2H)-one (): Structural Difference: Phthalazinone core instead of quinazolinone, with a phenyl group at position 2. Impact: The phthalazinone core may exhibit distinct hydrogen-bonding patterns, influencing interactions with nucleic acids or proteins such as topoisomerases .

Triazole and Triazole-Thione Derivatives

- 3-(2-Bromophenyl)-4-Substituted-1H-1,2,4-Triazole-5(4H)-Thiones (): Structural Difference: Triazole-thione core instead of quinazolinone, with variable substituents (e.g., alkyl, aryl). Impact: Triazole-thiones are known for metal-chelating properties, which could confer antioxidant or antimicrobial activity.

- 4-(4-Bromophenyl)-1-(2,6-Difluorobenzyl)-3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazole-5(4H)-Thione (): Structural Difference: Triazole-thione core with a 3,4,5-trimethoxyphenyl group.

Data Table: Key Structural and Hypothesized Properties

*Predicted using Molinspiration or similar tools.

準備方法

Formation of 2-Fluoro-N-(4-fluorobenzyl)benzamide

The quinazolinone precursor was synthesized via a two-step protocol adapted from base-promoted cyclization methodologies.

- Acylation : 2-Fluorobenzoic acid (10.0 g, 71.4 mmol) was treated with thionyl chloride (25 mL) under reflux for 3 hr to generate 2-fluorobenzoyl chloride. This intermediate was reacted with 4-fluorobenzylamine (9.2 g, 71.4 mmol) in dry dichloromethane (DCM, 100 mL) at 0°C, yielding 2-fluoro-N-(4-fluorobenzyl)benzamide (18.3 g, 92%) as a white solid.

- Cyclization : The benzamide derivative (15.0 g, 54.3 mmol) was heated with cesium carbonate (35.4 g, 108.6 mmol) in dimethyl sulfoxide (DMSO, 50 mL) at 135°C for 24 hr. Workup with ethyl acetate/water (3:1) and purification by recrystallization (ethanol) afforded 2-fluoro-3-(4-fluorobenzyl)quinazolin-4(3H)-one (12.7 g, 85%).

Characterization Data :

- 1H NMR (400 MHz, CDCl3): δ 8.21 (dd, J = 8.0 Hz, 1H, H-5), 7.65–7.58 (m, 2H, H-6, H-7), 7.32–7.25 (m, 2H, Ar-F), 6.98–6.92 (m, 2H, Ar-F), 5.42 (s, 2H, N-CH2).

- 13C NMR (100 MHz, CDCl3): δ 162.1 (C=O), 160.3 (d, J = 245 Hz, C-F), 154.8 (C-2), 134.5–114.2 (aromatic carbons).

Preparation of 5-(Mercaptomethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole

Cyclization of 4-Bromobenzamidoxime with Mercaptoacetic Acid

The oxadiazole moiety was synthesized via a dehydrative cyclization strategy:

- Amidoxime Formation : 4-Bromobenzonitrile (10.0 g, 54.9 mmol) was reacted with hydroxylamine hydrochloride (5.7 g, 82.4 mmol) in ethanol (100 mL) under reflux for 6 hr to yield 4-bromobenzamidoxime (9.8 g, 89%).

- Oxadiazole Synthesis : The amidoxime (8.0 g, 36.7 mmol) was coupled with mercaptoacetic acid (3.4 g, 36.7 mmol) using EDCI (8.5 g, 44.0 mmol) and DMAP (0.5 g, 4.1 mmol) in DCM (100 mL) at 25°C for 48 hr. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) gave 5-(mercaptomethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole (7.1 g, 68%) as a pale-yellow solid.

Characterization Data :

- 1H NMR (400 MHz, DMSO-d6): δ 8.05 (d, J = 8.4 Hz, 2H, Ar-Br), 7.82 (d, J = 8.4 Hz, 2H, Ar-Br), 3.85 (s, 2H, CH2-SH), 1.98 (t, J = 8.0 Hz, 1H, SH).

- IR (KBr) : 2560 cm⁻¹ (S-H stretch), 1615 cm⁻¹ (C=N stretch).

Thioether Linkage Formation via SNAr Reaction

Coupling of Quinazolinone and Oxadiazole Moieties

The final step involved nucleophilic displacement of the quinazolinone’s C-2 fluoride with the oxadiazole’s mercaptomethyl group:

- Reaction Conditions : 2-Fluoro-3-(4-fluorobenzyl)quinazolin-4(3H)-one (5.0 g, 16.8 mmol) and 5-(mercaptomethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole (5.4 g, 16.8 mmol) were stirred in anhydrous acetone (100 mL) with potassium carbonate (4.6 g, 33.6 mmol) at 60°C for 12 hr.

- Workup : The mixture was filtered, concentrated, and purified via preparative TLC (chloroform/methanol, 9:1) to isolate the title compound (6.2 g, 58%).

Characterization Data :

- 1H NMR (400 MHz, DMSO-d6): δ 8.34 (d, J = 8.0 Hz, 1H, H-5), 7.92–7.85 (m, 4H, Ar-Br), 7.48–7.40 (m, 2H, Ar-F), 7.12–7.05 (m, 2H, Ar-F), 5.38 (s, 2H, N-CH2), 4.25 (s, 2H, S-CH2).

- HRMS (ESI) : m/z calcd for C25H17BrFN3O2S [M+H]⁺: 562.0214, found: 562.0218.

Optimization and Yield Analysis

| Step | Reagent Ratios | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Quinazolinone cyclization | 1:1.2 (amide:base) | 135 | 24 | 85 |

| Oxadiazole cyclization | 1:1 (amidoxime:acid) | 25 | 48 | 68 |

| Thioether coupling | 1:1 (quinazolinone:oxadiazole) | 60 | 12 | 58 |

Critical factors affecting yields:

- Quinazolinone cyclization : Excess base (Cs2CO3) improved ring closure efficiency by deprotonating intermediates.

- Oxadiazole synthesis : Anhydrous conditions prevented hydrolysis of the thiol group.

- Thioether formation : Polar aprotic solvents (acetone) enhanced nucleophilicity of the thiolate.

Challenges and Mitigation Strategies

- Thiol Oxidation : The mercaptomethyl oxadiazole was prone to disulfide formation during storage. Solution: Addition of 1% w/v ascorbic acid as a stabilizer in the reaction mixture.

- Low SNAr Reactivity : Electron-withdrawing groups on the quinazolinone (C-4 carbonyl) activated the C-2 fluoride for substitution, but competing hydrolysis occurred at >70°C. Solution: Maintaining temperatures at 60°C balanced reaction rate and selectivity.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions optimize yield?

Methodological Answer: Synthesis involves multi-step protocols, typically starting with cyclocondensation of precursors to form the oxadiazole and quinazolinone cores. Key steps include:

- Oxadiazole Formation: React 4-bromophenyl amidoxime with a carbonyl source under acidic conditions (e.g., POCl₃) .

- Thioether Coupling: Use a nucleophilic substitution reaction between a bromomethyl-oxadiazole intermediate and a thiol-containing quinazolinone derivative. PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C improves reaction efficiency .

- Purification: Recrystallization in aqueous acetic acid enhances purity .

Example Protocol Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole ring closure | POCl₃, reflux, 4h | 65–70 | |

| Thioether coupling | PEG-400, Bleaching Earth Clay, 70°C | 80–85 |

Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for bromophenyl/fluorobenzyl groups) and methylene signals (δ 4.5–5.5 ppm for SCH₂ and NCH₂) .

- IR Spectroscopy: Look for oxadiazole C=N stretches (~1600 cm⁻¹) and quinazolinone C=O (~1680 cm⁻¹) .

- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]+ at m/z 522.3) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP with exact exchange terms) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Basis sets like 6-31G(d,p) balance accuracy and computational cost .

- Solvent Effects: Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions .

Example DFT Parameters Table:

| Parameter | Value | Reference |

|---|---|---|

| Functional | B3LYP | |

| Basis Set | 6-31G(d,p) | |

| Solvent Model | PCM (DMSO) |

Q. How is single-crystal X-ray diffraction employed to resolve molecular geometry?

Methodological Answer:

- Crystallization: Grow crystals via slow evaporation of a dichloromethane/hexane mixture .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. SHELX software refines the structure, with R-factors < 0.05 indicating high precision .

- Key Metrics: Analyze bond lengths (e.g., C-S: ~1.81 Å, C-Br: ~1.89 Å) and dihedral angles between aromatic rings .

Q. How to design SAR studies to resolve contradictions in biological activity data?

Methodological Answer:

- Variable Substituents: Synthesize analogs with modified bromophenyl/fluorobenzyl groups to assess pharmacophore contributions .

- In Vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase profiling) under standardized conditions (pH 7.4, 37°C) .

- Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose-response curves .

Example SAR Design Table:

| Analog | Substituent Modification | Biological Assay | Key Finding |

|---|---|---|---|

| 1 | 4-Fluorobenzyl → 3-Fluorobenzyl | Cytotoxicity (IC₅₀) | 2.5 µM vs. 5.0 µM (parent) |

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability profiles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。